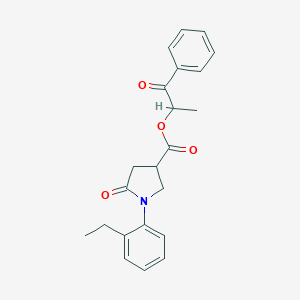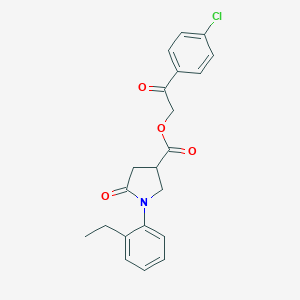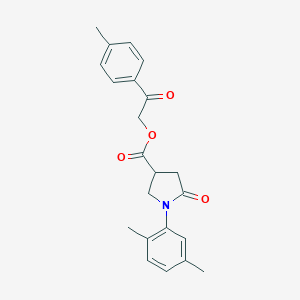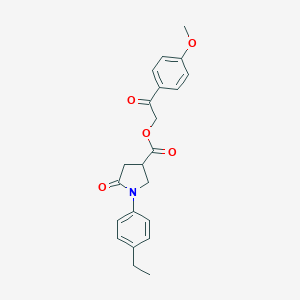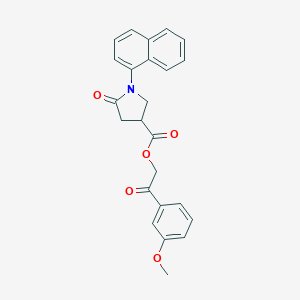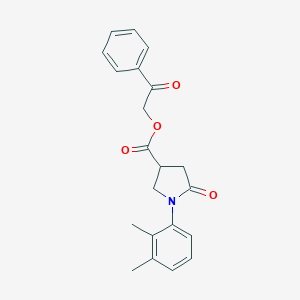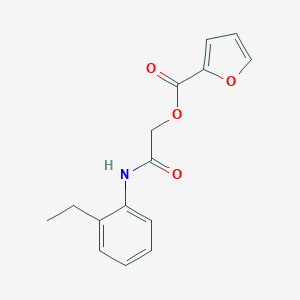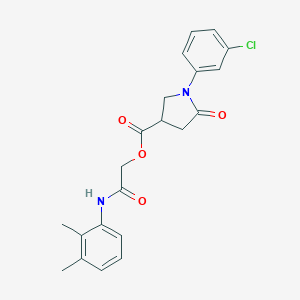
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it has been found to have promising anti-cancer properties.
作用机制
BPTES works by irreversibly binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. This selectivity is due to the high levels of glutaminase activity in cancer cells compared to normal cells. BPTES has also been found to have anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
One of the major advantages of BPTES is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, the use of BPTES in clinical settings is limited by its poor solubility and stability, which makes it difficult to administer in a safe and effective manner.
未来方向
There are several future directions for research on BPTES. One area of focus is the development of more stable and soluble analogs of BPTES that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, research is ongoing to investigate the potential use of BPTES in combination with other anti-cancer agents to enhance its therapeutic efficacy.
合成方法
The synthesis of BPTES involves a series of chemical reactions that are carefully controlled to produce a high yield of the desired compound. The process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
科学研究应用
BPTES has been extensively studied for its potential use as an anti-cancer agent. It has been found to selectively inhibit the activity of a specific enzyme, glutaminase, which is essential for the survival of many cancer cells. This inhibition leads to a depletion of glutamine, which is an important nutrient for cancer cells, resulting in their death.
属性
产品名称 |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C20H19N3O3S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)19(25)22-20-21-16-5-3-4-6-17(16)27-20/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |
InChI 键 |
ZDFKSHUFJAEHDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



